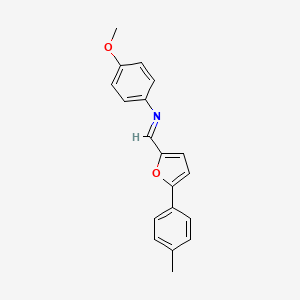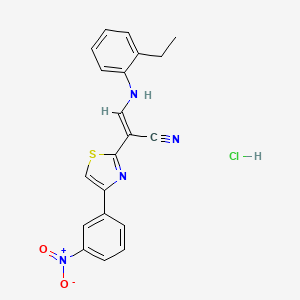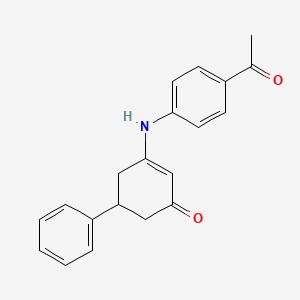
(4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves various organic chemistry techniques. For instance, the synthesis of some 2-methoxyphenols derivatives was reported, which involved the design and synthesis of six compounds containing the 2-methoxyphenol moiety core structure .
Chemical Reactions Analysis
The chemical reactions involving “(4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine” are not explicitly mentioned in the available resources .
Applications De Recherche Scientifique
Potential in Anticancer Studies
Palladium(II) and platinum(II) complexes containing benzimidazole ligands, including molecules structurally related to (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine, have been synthesized and studied for their anticancer properties. These complexes showed activity against various cancer cell lines, highlighting the potential of such compounds in developing new anticancer treatments (Ghani & Mansour, 2011).
Applications in Material Science
The synthesis and characterization of polymers with triarylamine pendant groups demonstrate the material science applications of compounds related to this compound. Such polymers exhibit reversible redox properties, making them suitable for high-spin organic materials with potential applications in electronics and photonics (Kurata, Pu, & Nishide, 2007).
Synthesis and Structural Studies
The synthesis, molecular, and solid-state structure of molecules closely related to the query compound has been extensively studied, providing insights into their chemical properties and potential applications. For example, studies involving X-ray powder diffraction and DFT analyses offer detailed structural understanding, which is crucial for tailoring these compounds for specific applications (Rahmani et al., 2017).
Enhancing Reactivity through Novel Building Blocks
Research into renewable phenolic compounds like phloretic acid explores how these molecules can enhance the reactivity of other compounds towards specific chemical reactions. This approach opens new pathways for synthesizing materials with improved properties and underscores the importance of structural manipulation in chemical synthesis (Trejo-Machin et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-1-[5-(4-methylphenyl)furan-2-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-14-3-5-15(6-4-14)19-12-11-18(22-19)13-20-16-7-9-17(21-2)10-8-16/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUHQIAEXMFQDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-benzyl-4-[(4-methylphenyl)sulfonylamino]butanamide](/img/structure/B2654780.png)
![4-Methylphenyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl sulfone](/img/structure/B2654784.png)

![N-([2,2'-bifuran]-5-ylmethyl)-4-bromothiophene-2-carboxamide](/img/structure/B2654786.png)

![2-[(2,5-Dimethylphenyl)sulfanyl]acetonitrile](/img/structure/B2654788.png)
![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2654789.png)

![ethyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2654793.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclohexanecarboxamide](/img/structure/B2654796.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2654797.png)

![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine](/img/structure/B2654799.png)
